

reactivity of the terminal alkyne in 4-Phenylbut-3-yn-1-ol

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Compound of Interest

Compound Name: 4-Phenylbut-3-yn-1-ol

Cat. No.: B158452

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An In-Depth Technical Guide to the Reactivity of the Terminal Alkyne in **4-Phenylbut-3-yn-1-ol**

Introduction

4-Phenylbut-3-yn-1-ol is a versatile bifunctional molecule featuring a terminal alkyne and a primary alcohol. The presence of the terminal alkyne, with its acidic proton and electron-rich triple bond, provides a reactive center for a multitude of chemical transformations. This reactivity is of significant interest to researchers, scientists, and drug development professionals, as it allows for the construction of complex molecular architectures and the introduction of diverse functional groups. This guide details the core reactivity of the terminal alkyne in **4-Phenylbut-3-yn-1-ol**, presenting quantitative data, detailed experimental protocols for key reactions, and visual diagrams of reaction pathways.

Core Reactivity of the Terminal Alkyne

The reactivity of the terminal alkyne in **4-Phenylbut-3-yn-1-ol** is primarily governed by two features: the acidity of the sp-hybridized C-H bond and the ability of the π -bonds to undergo addition reactions. These characteristics enable a wide range of transformations, most notably metal-catalyzed cross-coupling and cycloaddition reactions.

Sonogashira Cross-Coupling Reaction

The Sonogashira reaction is a highly effective method for forming carbon-carbon bonds by coupling a terminal alkyne with an aryl or vinyl halide.^{[1][2]} This reaction is catalyzed by a

palladium complex with a copper(I) co-catalyst in the presence of an amine base.^{[1][3]} It is a cornerstone of modern organic synthesis, widely used in the preparation of pharmaceuticals, natural products, and organic materials.^{[1][4]} For **4-Phenylbut-3-yn-1-ol**, this reaction allows for the extension of the carbon skeleton by attaching various aryl or vinyl substituents to the alkyne terminus.

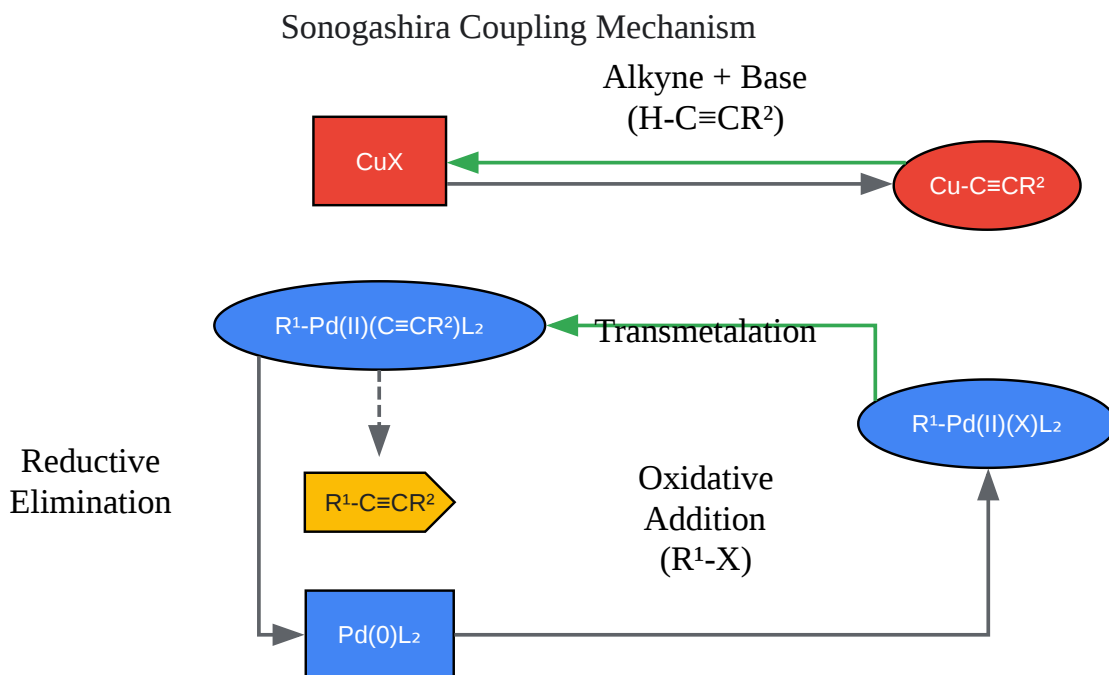
The Sonogashira reaction is not only a key transformation of **4-Phenylbut-3-yn-1-ol** but also a primary method for its synthesis. The following table summarizes the quantitative data from a reported synthesis of the title compound from iodobenzene and but-3-yn-1-ol.

Reactant 1	Reactant 2	Catalyst	Co-catalyst	Base/Solvent	Yield	Reference
Iodobenzene	But-3-yn-1-ol	Pd(PPh ₃) ₄ (3 mol%)	CuI (2 mol%)	Triethylamine	100%	^[5]

This protocol details the Sonogashira cross-coupling of iodobenzene and but-3-yn-1-ol.^[5]

- Preparation: Under a nitrogen atmosphere, dissolve iodobenzene (1.83 mmol, 1 eq) in triethylamine (20 mL) in a Schlenk flask.
- Addition of Catalysts: To the solution, add CuI (0.04 mmol, 0.02 eq) and Pd(PPh₃)₄ (0.05 mmol, 0.03 eq).
- Addition of Alkyne: Add but-3-yn-1-ol (2.71 mmol, 1.48 eq) to the reaction mixture.
- Reaction: Heat the solution to reflux and maintain for 16 hours.
- Workup: After the reaction is complete, remove the solvent under reduced pressure.
- Purification: Purify the residue by flash column chromatography using a cyclohexane:ethyl acetate (2:1) solvent system to yield the final product, **4-Phenylbut-3-yn-1-ol**.^[5]

The following diagram illustrates the generally accepted mechanism for the Sonogashira cross-coupling reaction, which involves two interconnected catalytic cycles for palladium and copper.^[3]



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Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

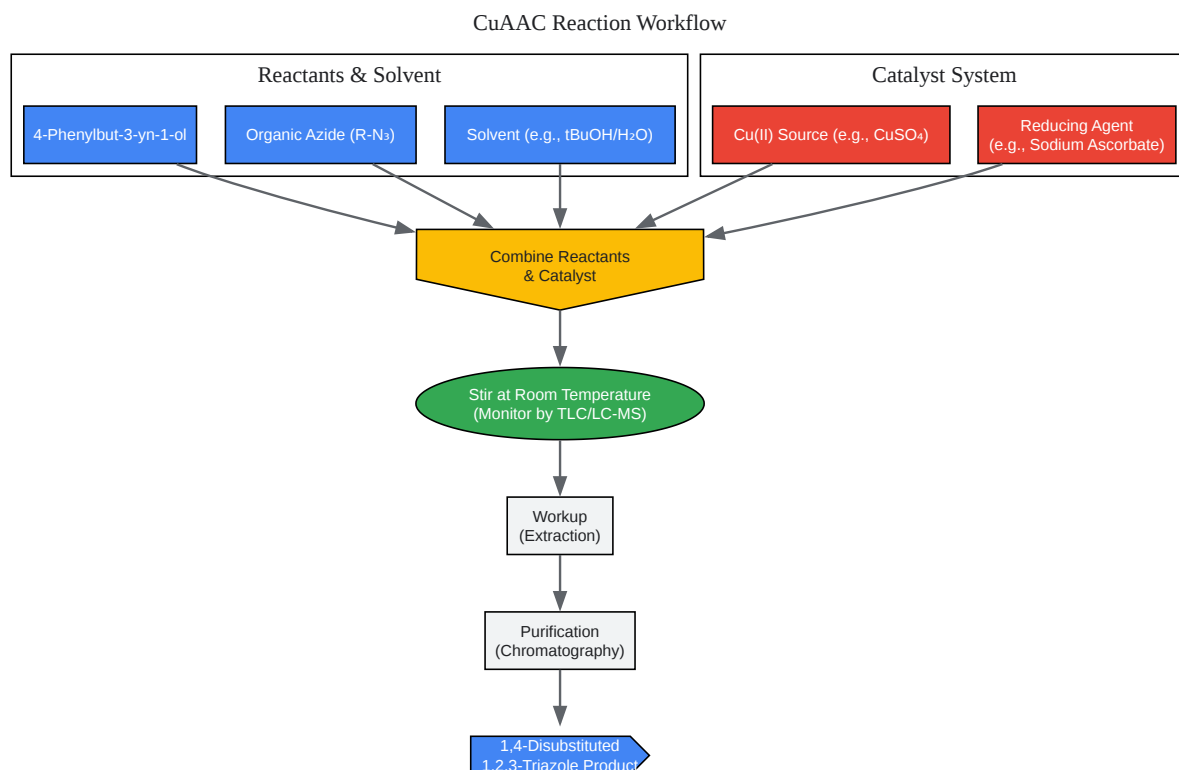
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

"Click Chemistry" describes a class of reactions that are high-yielding, wide in scope, and generate only easily removable byproducts.[6] The premier example of a click reaction is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), which joins an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring.[6][7][8][9] This reaction is exceptionally reliable and tolerant of a vast array of functional groups, making it a powerful tool for bioconjugation, drug discovery, and materials science.[9] The terminal alkyne of **4-Phenylbut-3-yn-1-ol** is an ideal substrate for CuAAC reactions, enabling its conjugation to molecules bearing an azide group.

While a specific protocol for **4-Phenylbut-3-yn-1-ol** is not detailed in the provided search results, a general experimental procedure for a CuAAC reaction is as follows.

- Preparation: Dissolve the azide (1.0 eq) and **4-Phenylbut-3-yn-1-ol** (1.0-1.2 eq) in a suitable solvent (e.g., a mixture of t-BuOH and H₂O).
- Catalyst Preparation: In a separate vial, prepare the copper(I) catalyst. This is often done in situ by mixing a copper(II) source, such as CuSO₄·5H₂O (1-5 mol%), with a reducing agent like sodium ascorbate (5-10 mol%).
- Reaction: Add the catalyst solution to the mixture of the azide and alkyne. Stir the reaction at room temperature. The reaction progress can be monitored by TLC or LC-MS.
- Workup: Upon completion, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
- Purification: The combined organic layers are washed, dried, and concentrated. The crude product is then purified, usually by column chromatography, to yield the 1,2,3-triazole product.

This diagram illustrates the workflow for a typical Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction.



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